2-Oxa-5-azabicyclo[2.2.2]octane
Description
Significance of Bicyclo[2.2.2]octane Scaffolds in Modern Organic Chemistry
Bicyclo[2.2.2]octane (BCO) scaffolds are rigid, three-dimensional structures that have become increasingly important in modern organic chemistry, particularly in the field of medicinal chemistry. tcd.iepharmablock.com Their defined spatial arrangement allows for the precise positioning of functional groups, a critical aspect in the design of new drugs and materials. tcd.ie Unlike flat, aromatic systems, the saturated, non-planar nature of BCO scaffolds can lead to improved pharmacological properties. tcd.iepharmablock.com
The replacement of a para-phenyl group with a BCO core is a key strategy in drug discovery to increase the fraction of sp3-hybridized carbons (Fsp3). pharmablock.com This structural modification can enhance a molecule's three-dimensionality, which may lead to better binding affinity and selectivity for biological targets. pharmablock.com Furthermore, incorporating BCO scaffolds can improve physicochemical properties such as aqueous solubility and metabolic stability, while reducing lipophilicity. pharmablock.comresearchgate.net These advantages have led to the exploration of BCO derivatives in the development of therapeutics for a range of diseases, including cancer and neurological disorders. nih.govnumberanalytics.com
Overview of 2-Oxa-5-azabicyclo[2.2.2]octane within Bridged Heterocyclic Frameworks
This compound is a bridged heterocyclic compound that incorporates both an oxygen and a nitrogen atom into the bicyclo[2.2.2]octane framework. nih.govcymitquimica.com This structure is a type of bridged bicyclic morpholine (B109124). The presence of these heteroatoms in a constrained bicyclic system imparts unique chemical and physical properties. cymitquimica.com
The synthesis of bridged heterocyclic compounds like this compound can be challenging, often leading to a scarcity of such structures despite the prevalence of morpholine derivatives in medicinally relevant compounds. acs.org However, stereoselective synthetic routes have been developed, highlighting the importance of this scaffold. acs.org The rigid conformation of this compound makes it a valuable building block in medicinal chemistry, where precise molecular geometry is crucial for biological activity. cymitquimica.comacs.org For instance, a derivative of this compound is a key component of a potent inhibitor for a specific enzyme mutant involved in glioma. acs.orgresearchgate.net
Historical Context of Related Bicyclic Systems
The study of bicyclic compounds has a rich history, with early investigations laying the groundwork for our current understanding of these complex structures. The concept of bridged rings was integral to the development of structural theory in organic chemistry. One of the foundational principles in this area is Bredt's rule, formulated in 1924, which stated that a double bond cannot be placed at the bridgehead of a bridged ring system in small systems due to the resulting ring strain. nih.gov This rule guided synthetic chemists for decades.
The synthesis of various nitrogen-bridged bicyclic skeletons, which are found in many bioactive natural products and pharmaceuticals, has long been a significant focus in synthetic organic chemistry. acs.org The development of novel synthetic methods, such as transition metal-catalyzed reactions, has greatly advanced the ability to construct these intricate molecular frameworks. numberanalytics.comacs.org The historical progression of synthetic strategies, from classical multi-step reactions to modern catalytic processes, reflects the broader evolution of organic synthesis. numberanalytics.com The ongoing exploration of bicyclic systems, including heterocyclic variants like this compound, continues to push the boundaries of molecular design and drug discovery. bicycletherapeutics.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-oxa-5-azabicyclo[2.2.2]octane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNYWVERKQKRXSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COC1CN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Oxa 5 Azabicyclo 2.2.2 Octane
Stereoselective Synthesis of Enantiopure 2-Oxa-5-azabicyclo[2.2.2]octane
The development of stereoselective routes to the (1R,4R) and (1S,4S) enantiomers of this compound has been a focus of process research to enable the efficient production of advanced drug candidates. acs.orgconsensus.app Early methods often struggled with low yields and a lack of stereochemical control. acs.orgacs.org More recent strategies have successfully overcome these limitations by employing chiral intermediates and stereocontrolled transformations.
Chiral Bicyclic Lactone Intermediates and their Derivatization
A highly effective strategy for synthesizing both enantiomers of this compound utilizes a chiral bicyclic lactone as a common key intermediate. acs.orgacs.orgdp.tech This approach begins with optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA). acs.orgacs.org The synthesis of the initial (1S,4S)-configured lactone intermediate involves a two-step process starting from HPA.
The first step is the protection of the amine. (2S,5S)-HPA is treated with 4-nitrobenzenesulfonyl chloride in the presence of triethylamine (B128534) in acetonitrile. acs.org This reaction yields the N-nosylated intermediate. Subsequent treatment of this intermediate with a reagent like thionyl chloride or a similar activating agent induces lactonization, forming the bicyclic lactone, (1S,4S)-5-(4-nitrophenylsulfonyl)-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one. acs.org This nosylated bicyclic lactone serves as the crucial branching point for the synthesis of either the (1S,4S) or, through further transformations, the (1R,4R) enantiomer of the target compound. acs.org
Titanium(IV) Isopropoxide-Mediated Intramolecular SN2 Ring Closure
A pivotal step in the synthesis of the (1R,4R) enantiomer of this compound involves an intramolecular SN2 ring closure mediated by a titanium(IV) alkoxide. acs.orgacs.org This reaction is essential for inverting one of the stereocenters to achieve the desired (R,R) configuration from an intermediate derived from the (S,S)-lactone. acs.orgacs.org
After the epimerization of the initial lactone to its (1R,4S) diastereomer (discussed in the next section), the lactone is opened, and the resulting carboxylic acid is reduced to a primary alcohol. The secondary alcohol is then converted to a suitable leaving group, such as a mesylate. The key cyclization is then effected by treating this amino alcohol intermediate with titanium(IV) isopropoxide. The titanium reagent coordinates to both the nitrogen and the primary alcohol, activating the alcohol to act as an internal nucleophile. This facilitates an intramolecular SN2 attack on the carbon bearing the mesylate leaving group, leading to the formation of the oxa-bridge and establishing the final (1R,4R) stereochemistry of the bicyclic system. acs.org This titanium-mediated closure is highly efficient and stereospecific. acs.org
Crystallization-Induced Diastereomer Transformation (CIDT) for Stereochemical Control
To obtain the (1R,4R) enantiomer required for certain medicinal applications from the readily available (1S,4S)-configured bicyclic lactone, an inversion of both stereocenters is necessary. acs.orgacs.orgacs.org This is ingeniously accomplished through a combination of epimerization via Crystallization-Induced Diastereomer Transformation (CIDT) and the previously mentioned SN2 ring closure. acs.org
Cyclization-Based Strategies for the Bicyclo[2.2.2]octane Core
The formation of the bicyclo[2.2.2]octane skeleton is a foundational challenge in the synthesis of these and related structures. Various cyclization strategies have been developed to construct this rigid framework.
Iodocyclization of Cyclohexane-Containing Alkenyl Alcohols for Oxabicyclo[2.2.2]octane Formation
A robust method for constructing the 2-oxabicyclo[2.2.2]octane core involves the iodocyclization of specifically designed cyclohexane-based alkenyl alcohols. researchgate.netnih.gov This strategy is a key step in creating the parent oxabicyclo[2.2.2]octane, which can be a precursor or a structural analog to the aza-oxa variant. The reaction proceeds by treating a 4-alkenyl-cyclohexan-1-ol with molecular iodine in a solvent like acetonitrile. nih.govenamine.netdntb.gov.ua
The mechanism involves the electrophilic addition of iodine to the alkene, forming a cyclic iodonium (B1229267) ion intermediate. The hydroxyl group on the cyclohexane (B81311) ring then acts as an intramolecular nucleophile, attacking the iodonium ion to form the bicyclic ether linkage. For this cyclization to occur efficiently, the cyclohexane ring must adopt a boat-like conformation to bring the alcohol and the activated alkene into proximity, which can be an energetically demanding step. nih.gov This method provides a direct route to functionalized 2-oxabicyclo[2.2.2]octanes, often with iodine incorporated into the product, which can be used for further synthetic modifications. nih.gov
Table 1: Iodocyclization Reaction Data This table summarizes typical conditions and outcomes for the iodocyclization reaction.
| Starting Material | Reagent | Solvent | Product | Key Feature | Ref |
|---|
Intramolecular Hetero-Diels-Alder Reactions in Related Scaffolds
The intramolecular hetero-Diels-Alder (IMHDA) reaction is a powerful strategy for the synthesis of bicyclic and polycyclic heterocyclic systems. rsc.orgrsc.org While not directly reported for this compound itself, it is a well-established method for constructing related 2-azabicyclo[2.2.2]octane scaffolds. researchgate.net In this type of reaction, a molecule containing both a diene and a dienophile (containing a heteroatom) are linked by a tether. Upon heating or catalysis, the molecule undergoes a [4+2] cycloaddition to form the bicyclic ring system.
For example, 4-alkenyl-substituted N-silyl-1,4-dihydropyridines can function as substrates where the dihydropyridine (B1217469) acts as the azadiene. In the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), the substrate undergoes cyclization to yield a tricyclic imine containing the 2-azabicyclo[2.2.2]octane core. The reaction conditions, including the choice of solvent and temperature, are critical for optimizing the yield and selectivity of the cyclization. This powerful ring-forming strategy demonstrates the potential for creating the bicyclo[2.2.2]octane core with embedded heteroatoms, which could be adapted for the synthesis of the this compound system.
Table 2: Compound Names
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| (2S,5S)-5-Hydroxypiperidine-2-carboxylic acid | HPA |
| 4-Nitrobenzenesulfonyl chloride | - |
| Triethylamine | - |
| Acetonitrile | - |
| (1S,4S)-5-(4-Nitrophenylsulfonyl)-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one | - |
| Thionyl chloride | - |
| Titanium(IV) isopropoxide | Ti(O-iPr)₄ |
| 4-Alkenyl-cyclohexan-1-ol | - |
| Iodine | I₂ |
Cyclization of Suitable Precursors (e.g., N-alkoxycarbonyl-1,2-dihydropyridines)
While direct cyclization of dihydropyridine precursors to form the this compound core is not extensively documented in the reviewed literature, this strategy is well-established for the synthesis of the analogous 2-azabicyclo[2.2.2]octane scaffold. One prominent method involves the intramolecular hetero-Diels-Alder reaction of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines. thieme-connect.com This reaction proceeds with high regioselectivity under the influence of trifluoroacetic acid catalysis, yielding tricyclic imines that contain the desired isoquinuclidine framework. thieme-connect.com The requisite 4,4-disubstituted 1,4-dihydropyridines are prepared by introducing ω-alkenyl chains of varying lengths into the 4-position of corresponding 4-substituted pyridines, following N-activation with triisopropylsilyl triflate. thieme-connect.com
Another related approach is the Diels-Alder reaction of 2-azadienes, which provides a diastereoselective route to 2-azabicyclo[2.2.2]octan-2-ones. scilit.com Furthermore, a three-component aza-Diels-Alder reaction using aromatic amines, aldehydes, and cyclohexenone, catalyzed by molecular iodine under microwave irradiation, has been shown to efficiently produce 2,3-diaryl-substituted 2-azabicyclo[2.2.2]octanones. walshmedicalmedia.com
Scalable Synthetic Approaches and Process Optimization for this compound
The development of a robust and scalable synthesis for this compound has been a focus of recent research, particularly driven by its incorporation into the isocitrate dehydrogenase (IDH1) mutant inhibitor, MRK A, for the potential treatment of glioma. acs.orgacs.orgacs.org Initial synthetic routes were hampered by low yields and a lack of stereochemical control. acs.orgacs.org
A significantly improved, stereoselective synthesis has been developed, affording both the (1R,4R) and (1S,4S) enantiomers of this compound. acs.orgacs.org This method commences with optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA). acs.orgresearchgate.net The key to this successful synthesis is the formation of a chiral bicyclic lactone intermediate. acs.orgacs.org
Table 1: Key Intermediates in the Scalable Synthesis of (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane
| Compound Name | Structure | Role in Synthesis |
| (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) | Starting material | |
| (1S,4S)-5-(4-Nitrophenylsulfonyl)-2-oxa-5-aza-bicyclo[2.2.2]octan-3-one | Chiral bicyclic lactone intermediate | |
| (1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane | Final product |
Analogous Synthetic Routes for Related 2-Azabicyclo[2.2.2]octane Scaffolds
Several effective synthetic routes have been established for the 2-azabicyclo[2.2.2]octane (isoquinuclidine) framework, which is analogous to the this compound core.
Table 2: Reaction Steps for the Synthesis of 2-Azabicyclo[2.2.2]octane from PABA
| Step | Reactant | Reagents/Conditions | Product | Yield |
| 1 | p-Aminobenzoic acid (PABA) | H₂, Catalyst | 4-Aminocyclohexane carboxylic acid | High |
| 2 | 4-Aminocyclohexane carboxylic acid | 250°C | Bicyclic lactam (2-Azabicyclo[2.2.2]octan-3-one) | 84-89% |
| 3 | Bicyclic lactam | Red-Al® | 2-Azabicyclo[2.2.2]octane | 95% |
| 4 | 2-Azabicyclo[2.2.2]octane | p-Toluenesulfonic acid monohydrate | 2-Azabicyclo[2.2.2]octane tosylate | 85-94.3% |
Another notable route is the intramolecular hetero-Diels-Alder reaction of 4-alkenyl-substituted N-silyl-1,4-dihydropyridines, as mentioned previously. thieme-connect.com This method provides access to tricyclic imines that contain the 2-azabicyclo[2.2.2]octane scaffold with high regioselectivity. thieme-connect.com Optimal conditions for this transformation often involve the use of Lewis acid catalysts, such as boron trifluoride etherate (BF₃·OEt₂), in aprotic solvents like dichloromethane.
Furthermore, the vapor phase reaction of aliphatic amines, such as diethylene triamine, over solid acid catalysts at high temperatures (300-500 °C) can produce 2-azabicyclo[2.2.2]octane, although this method also generates piperazine (B1678402) as a byproduct that requires separation.
Reactivity and Transformation Chemistry of 2 Oxa 5 Azabicyclo 2.2.2 Octane Derivatives
Ring-Opening Reactions and Their Mechanistic Pathways
The inherent strain in the bicyclo[2.2.2]octane system, coupled with the presence of two heteroatoms, makes the 2-oxa-5-azabicyclo[2.2.2]octane core susceptible to ring-opening reactions under both acidic and nucleophilic conditions. These reactions typically involve the cleavage of either the C-O or C-N bonds of the bridged structure.
Acid-Catalyzed Ring Opening
Under acidic conditions, the this compound ring system can undergo cleavage, primarily at the ether linkage. The reaction is initiated by the protonation of the oxygen atom, which enhances its leaving group ability. Following this activation, the C-O bond can break, leading to a ring-opened product. The precise mechanistic pathway, whether SN1 or SN2 in character, is influenced by the substitution pattern on the bicyclic core and the nature of the nucleophile present in the reaction medium.
A sequence of C-O bond cleavage and redox reactions in oxa-bridged azepines has been observed under acid-promoted conditions, providing a model for the potential reactivity of the this compound system nih.gov. In an SN1-like mechanism, the departure of the protonated hydroxyl group would lead to the formation of a carbocationic intermediate at the bridgehead carbon. This intermediate would then be trapped by a nucleophile. The stability of this carbocation is a critical factor; substituents that can stabilize a positive charge will favor this pathway.
Alternatively, an SN2-like mechanism would involve the direct attack of a nucleophile on one of the carbons adjacent to the protonated oxygen, leading to inversion of stereochemistry at the site of attack. The choice between these pathways is a subject of ongoing investigation in related systems and is likely dependent on the specific reaction conditions and the structure of the derivative.
Nucleophilic Ring-Opening Pathways
The strained nature of the bicyclic system also renders it susceptible to nucleophilic attack, which can lead to ring opening. Nucleophiles can potentially attack the carbons adjacent to either the oxygen or the nitrogen atom.
Attack at a carbon adjacent to the oxygen would be analogous to the ring-opening of strained ethers. The presence of the nitrogen atom can influence the electron density at these carbons, potentially modulating their electrophilicity.
Alternatively, the nitrogen atom itself can be the site of reactivity. While the secondary amine is nucleophilic, reactions that lead to the formation of a quaternary ammonium (B1175870) salt can activate the adjacent carbons towards nucleophilic attack, resulting in the cleavage of a C-N bond. The assembly of related 2-azabicyclo[3.2.1]octane systems often involves nucleophilic attack and concomitant intramolecular cyclization, highlighting the dual role of the nitrogen atom in such bicyclic structures rsc.org.
Functionalization and Derivatization Reactions on the Bicyclic Core
The presence of a secondary amine in the this compound scaffold provides a convenient handle for a variety of functionalization and derivatization reactions. Standard N-alkylation and N-acylation reactions can be employed to introduce a wide range of substituents at the 5-position. Electrochemical strategies have been developed for the N-alkylation and N-acylation of related NH-sulfoximines, which could potentially be adapted for the derivatization of the this compound core rsc.org.
The formation of hydrochloride and hemioxalate salts of this compound demonstrates the basicity of the nitrogen atom and its ability to participate in salt formation sigmaaldrich.com. Furthermore, the synthesis of derivatives such as this compound-4-carboxylic acid hydrochloride indicates that the bicyclic core can be substituted with various functional groups, allowing for the preparation of a library of compounds with diverse properties.
Rearrangement Reactions within the Bridged System
The rigid and strained nature of the bicyclo[2.2.2]octane framework can drive skeletal rearrangements under certain reaction conditions. While specific rearrangement reactions of this compound are not extensively documented, analogies can be drawn from related systems. For instance, a skeletal rearrangement of 6,8-dioxabicyclo[3.2.1]octan-4-ols has been developed using SOCl2 in the presence of pyridine, involving an oxygen migration beilstein-journals.org. This suggests that under appropriate activation, either the oxygen or nitrogen atom in the this compound system could potentially migrate.
Furthermore, oxidative dearomatization-induced [5+2] cycloaddition reactions followed by pinacol-type rearrangements are known to generate bridged bicyclo[3.2.1]octane subunits from precursors that can lead to bicyclo[2.2.2]octane scaffolds rsc.org. Such transformations highlight the potential for complex skeletal reorganizations within these bridged systems.
Comparative Reactivity Analysis with Related Bicyclo[2.2.2]octane Analogues
The reactivity of this compound can be better understood by comparing it with its structural analogues: 2-oxabicyclo[2.2.2]octane, 2-azabicyclo[2.2.2]octane (isoquinuclidine), and the parent carbocycle, bicyclo[2.2.2]octane.
The introduction of a nitrogen atom at the 5-position, in place of a methylene (B1212753) group in 2-oxabicyclo[2.2.2]octane, introduces a basic and nucleophilic center. This allows for a range of reactions, such as acid-base chemistry and N-functionalization, that are not possible with 2-oxabicyclo[2.2.2]octane. The nitrogen lone pair can also influence the electron distribution and strain within the ring system.
In comparison to the all-carbon bicyclo[2.2.2]octane, the heteroatoms in this compound significantly lower the symmetry and introduce dipoles, leading to a more complex and varied reactivity. The C-O and C-N bonds are more polarized than the C-C bonds of the carbocyclic analogue, making them more susceptible to both acid-catalyzed and nucleophilic cleavage.
Finally, a comparison with quinuclidine (B89598) (1-azabicyclo[2.2.2]octane) highlights the difference in the positioning of the nitrogen atom. In quinuclidine, the nitrogen is at a bridgehead position, which influences its basicity and nucleophilicity due to steric hindrance chinesechemsoc.orgchinesechemsoc.org. In this compound, the nitrogen is at a bridge position, making its lone pair more accessible.
The table below summarizes some key structural and electronic properties of this compound and its analogues.
| Compound Name | Structure | Key Reactive Sites |
| This compound | Secondary amine (nucleophilic, basic), Ether oxygen (basic, site for protonation), C-O and C-N bonds (susceptible to cleavage) | |
| 2-Oxabicyclo[2.2.2]octane | Ether oxygen (basic, site for protonation), C-O bonds (susceptible to cleavage) | |
| 2-Azabicyclo[2.2.2]octane (Isoquinuclidine) | Secondary amine (nucleophilic, basic), C-N bonds (susceptible to cleavage) | |
| Bicyclo[2.2.2]octane | C-H bonds (radical abstraction), C-C bonds (relatively inert) | |
| Quinuclidine (1-Azabicyclo[2.2.2]octane) | Tertiary amine (nucleophilic, basic, sterically hindered) |
Structural Characterization and Conformational Analysis
X-ray Crystallographic Investigations of 2-Oxa-5-azabicyclo[2.2.2]octane Derivatives
A notable example is the X-ray analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. semanticscholar.orgresearchgate.net The crystal structure of this derivative confirmed its bicyclo[2.2.2]octane framework, which includes a lactone moiety and a piperidine (B6355638) ring. semanticscholar.orgresearchgate.net In the crystalline state, it exists as a 1:1 ratio of two diastereomers. semanticscholar.orgresearchgate.net The piperidine ring within this bicyclic system is locked into a boat conformation by the lactone bridge that connects the 2- and 4-positions. semanticscholar.orgsemanticscholar.org
The synthesis of the chiral (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate and its subsequent X-ray analysis provided further insights. semanticscholar.org This chiral lactone was found to crystallize in the orthorhombic space group P212121. semanticscholar.org The absolute configuration was confirmed, and the analysis revealed that the bicyclo[2.2.2]octane framework maintains its characteristic rigid structure. semanticscholar.org The bond lengths within the bicyclic core are typical, at approximately 1.53 Å. semanticscholar.org
Similarly, the crystal structure of (1R,4R)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined, confirming the (1R,4R) absolute configuration which is retained from the starting material. researchgate.net This analysis further solidified the understanding of the fixed boat conformation of the piperidine ring within the bicyclic system. researchgate.net
Spectroscopic Elucidation of Molecular Structure in Derivatives
While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are crucial for confirming the structure and purity of these compounds in solution.
For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was characterized using ¹H NMR spectroscopy and high-resolution mass spectrometry. semanticscholar.orgresearchgate.net The ¹H NMR spectrum showed several multiplets corresponding to the methylene (B1212753) protons of the azabicyclo[2.2.2]octane ring, although the complexity made precise determination difficult without further analysis. researchgate.net
Similarly, the chiral derivative, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was also characterized by ¹H NMR and high-resolution mass spectrometry, which were essential in confirming the successful synthesis and purity of the compound before its structure was definitively determined by X-ray analysis. semanticscholar.org The synthesis of lobelane (B1250731) analogues incorporating the quinuclidine (B89598) (1-azabicyclo[2.2.2]octane) core also relied on spectroscopic methods to confirm the structures of intermediates and final products. nih.gov
Conformational Dynamics and Rigid Framework Characteristics
A defining feature of the this compound system is its rigid bicyclic framework. This rigidity significantly restricts the conformational freedom of the molecule compared to more flexible acyclic or monocyclic systems.
The bicyclo[2.2.2]octane core enforces a specific spatial arrangement of the substituents. As established by X-ray crystallography, the piperidine ring within the 3-oxo derivative is held in a fixed boat conformation. semanticscholar.orgsemanticscholar.org This is a direct consequence of the bridging lactone moiety. This conformational rigidity is a key characteristic that makes this scaffold attractive for designing molecules with well-defined three-dimensional shapes, which is often crucial for biological activity.
Studies on related azabicyclo[2.2.2]octane systems have also highlighted their conformational rigidity. acs.org This inherent structural constraint is a common feature of bicyclic systems and plays a significant role in their chemical and physical properties.
Stereoelectronic Effects within the Bridged System
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on molecular properties, are particularly important in rigid systems like this compound. These effects can influence reactivity, stability, and conformation.
In the context of related bicyclic systems, stereoelectronic effects have been shown to play a crucial role. For example, in the conjugate addition to α,β-enone systems in the synthesis of lobelane analogues, axial attack is favored due to stereoelectronic effects. nih.gov Similarly, the stability of the collagen triple helix is influenced by stereoelectronic effects that preorganize the dihedral angles of the main chain. acs.org While direct studies on the stereoelectronic effects within the parent this compound are not detailed in the provided search results, the principles observed in analogous rigid bicyclic structures are highly relevant. The fixed geometry of the this compound framework dictates the alignment of orbitals, which in turn will govern the interactions between the nitrogen lone pair, the ether oxygen, and the sigma framework of the bicyclic system.
Computational Chemistry and Theoretical Insights
Molecular Modeling and Energy Minimization of 2-Oxa-5-azabicyclo[2.2.2]octane
Molecular modeling and energy minimization are fundamental computational techniques used to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, these methods are employed to predict its optimal geometry and understand its inherent structural constraints.
Theoretical investigations, often leveraging density functional theory (DFT), are utilized to calculate the geometric parameters of this compound and its derivatives. doi.org These calculations help in confirming the rigid bicyclic framework where the piperidine (B6355638) ring is held in a boat-like conformation due to the bridging lactone structure. semanticscholar.org The inherent rigidity of this scaffold is a key feature that reduces the conformational entropy upon binding to a biological target, which can be an advantage in drug design.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₁NO | nih.gov |
| Molecular Weight | 113.16 g/mol | nih.gov |
| IUPAC Name | This compound | nih.gov |
| InChI | 1S/C6H11NO/c1-2-6-3-7-5(1)4-8-6/h5-7H,1-4H2 | nih.gov |
| InChIKey | JNYWVERKQKRXSL-UHFFFAOYSA-N | nih.gov |
| SMILES | C1CC2COC1CN2 | nih.gov |
| Topological Polar Surface Area | 21.3 Ų | nih.gov |
| Complexity | 94.5 | nih.gov |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly DFT, provide valuable insights into the electronic structure of this compound. These calculations can determine properties such as molecular orbital energies, charge distribution, and dipole moment, which are critical for understanding the molecule's reactivity and intermolecular interactions.
The presence of nitrogen and oxygen heteroatoms significantly influences the electronic properties of the bicyclic system. The nitrogen atom's lone pair of electrons and the oxygen's electronegativity create a specific charge distribution across the scaffold. This electronic arrangement is crucial for the molecule's ability to form hydrogen bonds and interact with biological targets. Theoretical calculations can also predict the ionization potential and electron affinity, which are fundamental electronic descriptors of a molecule. kyutech.ac.jp
Prediction of Reactivity and Reaction Pathways
Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. By mapping the electron density and identifying regions susceptible to nucleophilic or electrophilic attack, chemists can anticipate how the molecule will behave in different chemical environments.
For instance, the nitrogen atom in the 5-position is a potential nucleophilic center, and its reactivity can be modulated by substituents. Computational models can help predict the pKa of this nitrogen, providing a quantitative measure of its basicity. Furthermore, theoretical calculations can guide the synthesis of derivatives by predicting the most favorable sites for functionalization. The insights gained from these predictions are valuable for the development of efficient synthetic routes to novel compounds incorporating the this compound core. acs.org
Conformational Analysis through Computational Methods
Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt. For this compound, its rigid bicyclic nature significantly limits its conformational freedom. Computational methods can be used to explore the subtle conformational variations and the energy barriers between them.
The structure of this compound is characterized by a constrained boat conformation of the six-membered rings. X-ray crystallography studies of its derivatives have confirmed this rigid geometry. semanticscholar.org Computational conformational analysis can further refine this understanding by providing precise bond lengths, bond angles, and dihedral angles of the lowest energy conformer. This information is vital for designing molecules with a specific three-dimensional shape to fit into the binding pocket of a target protein.
Advanced Applications in Chemical Design and Synthetic Utility
Design of Saturated Bioisosteres for Aromatic Rings
The concept of bioisosterism, where a functional group is replaced by another with similar physical or chemical properties to produce a compound with comparable biological activity, is a cornerstone of drug design. Saturated bicyclic scaffolds have emerged as effective bioisosteres for aromatic rings, offering a means to escape the "flatland" of planar aromatic compounds that often suffer from poor solubility and metabolic instability.
Rationale for 2-Oxabicyclo[2.2.2]octane as a Phenyl Ring Bioisostere
The rationale for using the 2-oxabicyclo[2.2.2]octane core as a bioisostere for a para-substituted phenyl ring stems from its geometric mimicry. nih.gov The bicyclic system holds substituents at the C1 and C4 positions with a vectorial relationship that closely resembles the 1,4-disubstitution pattern of a phenyl ring. nih.govresearchgate.net This structural similarity allows the bicyclic core to orient interacting groups in a manner analogous to the parent aromatic system, thereby potentially retaining biological activity. chemrxiv.org The design of this saturated bioisostere was a result of analyzing the pros and cons of previously used scaffolds like bicyclo[1.1.1]pentane, bicyclo[2.2.2]octane, and cubane. nih.govresearchgate.netnih.gov
| Compound/Fragment | Distance r (Å) | Distance d (Å) | Angle φ1 (°) | Angle φ2 (°) |
| p-Substituted Phenyl Ring (in Imatinib) | 6.0 | 2.8 | 180 | 180 |
| Bicyclo[2.2.2]octane | 5.9 | 2.6 | 180 | 180 |
| 2-Oxabicyclo[2.2.2]octane | 5.7 | 2.5 | 175 | 175 |
| Data compiled from X-ray crystallographic analyses. nih.gov |
Influence on Chemical Design Parameters: Enhanced Solubility and Metabolic Stability through Bioisosteric Replacement
A primary driver for replacing aromatic rings with saturated bioisosteres is the improvement of physicochemical properties crucial for drug development. nih.govdntb.gov.ua The introduction of the 2-oxabicyclo[2.2.2]octane scaffold, with its higher sp³ character and the presence of an oxygen atom, can lead to significant enhancements in aqueous solubility and metabolic stability while reducing lipophilicity. nih.govenamine.net
A notable example is the modification of the anticancer drug Imatinib. nih.gov Replacement of a para-substituted phenyl ring in Imatinib with the 2-oxabicyclo[2.2.2]octane core resulted in a compound with markedly improved properties. nih.govresearchgate.netenamine.net
| Compound | Aqueous Solubility (µM) | logD (pH 7.4) | Metabolic Stability (% remaining after 1 hr) |
| Imatinib (phenyl ring) | 351 | 3.2 | 50 |
| Imatinib analog (bicyclo[2.2.2]octane) | 113 | 3.8 | 65 |
| Imatinib analog (2-oxabicyclo[2.2.2]octane) | 389 | 2.9 | 85 |
| Data represents findings from studies on bioisosteric replacement. nih.gov |
This bioisosteric replacement has also been successfully applied to Vorinostat, another anticancer agent, yielding a new bioactive analog. nih.govdntb.gov.uaenamine.net These findings underscore the potential of the 2-oxabicyclo[2.2.2]octane scaffold to optimize drug-like properties. nih.gov
Extension to 2-Oxa-5-azabicyclo[2.2.2]octane in Scaffold Design
The principles guiding the use of 2-oxabicyclo[2.2.2]octane can be logically extended to its nitrogen-containing counterpart, this compound. The introduction of the nitrogen atom at the 5-position offers an additional vector for substitution and a site for modulating basicity and hydrogen bonding capacity. This "zigzag" morpholine (B109124) antipode provides a rigid, three-dimensional framework that can be strategically employed in scaffold design to orient substituents in defined spatial arrangements, crucial for optimizing interactions with biological targets. acs.orgacs.org The incorporation of this aza-bicyclic system is particularly valuable in creating novel chemical matter with improved pharmacological profiles, moving beyond the limitations of traditional piperidine (B6355638) or morpholine rings. enamine.net
Utilization as Chiral Building Blocks in Asymmetric Synthesis
The this compound scaffold possesses inherent chirality when appropriately substituted. The development of stereoselective synthetic routes has enabled access to specific enantiomers, such as (1R,4R)- and (1S,4S)-2-oxa-5-azabicyclo[2.2.2]octane, establishing them as valuable chiral building blocks. acs.orgacs.orgbldpharm.combldpharm.com
Concise, stereospecific syntheses have been developed, often starting from optically pure precursors like (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA). acs.orgacs.org These routes typically proceed through a key chiral bicyclic lactone intermediate. The ability to control the stereochemistry at the bridgehead positions is critical, and methods such as crystallization-induced diastereomer transformations have been employed to achieve the desired enantiomer. acs.orgacs.org The availability of these enantiomerically pure building blocks is essential for their application in asymmetric catalysis and the synthesis of single-enantiomer drug candidates. acs.org
Integration into Complex Molecular Architectures
The rigid bicyclic nature of this compound makes it an attractive component for integration into complex molecular architectures, particularly in the field of medicinal chemistry. Its defined three-dimensional shape helps to constrain the conformation of a molecule, which can lead to higher binding affinity and selectivity for a biological target.
A prominent example is the incorporation of the (1R,4R)-2-oxa-5-azabicyclo[2.2.2]octane moiety into a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1mut), an important target for the treatment of glioma. acs.orgacs.org In this context, the bicyclic scaffold, referred to as a "zigzag" 2,5-bicyclic morpholine, was substituted at the C8 position of the lead compound, contributing significantly to its potency. acs.orgacs.org This successful integration demonstrates the utility of the scaffold in constructing sophisticated, biologically active molecules.
Intermediacy in the Synthesis of Diverse Organic Molecules
Beyond its direct incorporation as a core scaffold, this compound serves as a key synthetic intermediate in the generation of other complex molecules. researchgate.net The development of stereoselective syntheses for this bicyclic system provides access to a platform from which a variety of functionalized derivatives can be prepared. acs.orgacs.org
For instance, the synthesis of the (R,R)-enantiomer of this compound from (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) involves a multi-step sequence that includes the formation of a bicyclic lactone intermediate. acs.orgacs.org This process, which required the inversion of two stereocenters, highlights the role of the bicyclic system as a crucial stepping stone in a longer synthetic pathway. acs.orgacs.org The ability to functionalize the scaffold at its nitrogen and carbon atoms allows for its use as a precursor to a range of other nitrogen-containing heterocycles with potential applications in drug discovery. rsc.org
Exploration of Derivatives and Analogues of 2 Oxa 5 Azabicyclo 2.2.2 Octane
Synthesis and Transformations of Substituted 2-Oxa-5-azabicyclo[2.2.2]octane Derivatives
The synthesis of bridged bicyclic morpholines like this compound presents considerable challenges, which has historically limited their availability. acs.orgacs.org However, recent advancements have led to more concise and stereospecific routes.
One notable application of this scaffold is its incorporation into MRK A, an inhibitor of the IDH1mut enzyme for glioma treatment, where a substituted this compound at the C8 position contributes significantly to its potency. acs.orgacs.org The development of a stereoselective synthesis for both the (1R,4R) and (1S,4S) enantiomers of this "zigzag" morpholine (B109124) antipode highlights the strategic importance of this scaffold. acs.org
Key Synthesis Steps for (R,R)-2-Oxa-5-azabicyclo[2.2.2]octane
| Step | Description | Key Reagent/Process |
|---|---|---|
| 1 | Starting Material | Optically pure (2S,5S)-5-hydroxypiperidine-2-carboxylic acid (HPA) |
| 2 | Formation of Intermediate | Synthesis of a chiral bicyclic lactone |
| 3 | Stereochemical Inversion (Epimerization) | Crystallization-induced diastereomer transformation |
| 4 | Ring Closure | Ti(OiPr)4-mediated intramolecular SN2 reaction |
| Result | Final Product | (R,R)-2-Oxa-5-azabicyclo[2.2.2]octane |
Comparative Studies with Bridged Morpholine Derivatives (e.g., 2,5-Bicyclic Morpholines)
Bridged morpholine derivatives are often explored to fine-tune the properties of drug candidates, particularly to reduce lipophilicity, which can improve a compound's pharmacokinetic profile. acs.org The introduction of a bridging carbon atom into a morpholine ring can counter-intuitively lead to a reduction in lipophilicity (logD7.4). researchgate.net This effect is attributed to conformational changes that enhance the polar surface area. acs.org
For instance, replacing a standard morpholine group with a one-carbon bridged morpholine, such as (1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptane, has been employed to decrease lipophilicity in drug discovery programs. researchgate.net While this compound is a two-carbon bridged system, the principle of using rigid, bicyclic structures to modulate physicochemical properties is a shared rationale. These bridged systems, including 2-oxa-5-azabicyclo[2.2.1]heptane and 8-oxa-3-azabicyclo[3.2.1]octane, offer conformationally locked frameworks that are valuable in designing peptidomimetics and other complex molecules. researchgate.net
The introduction of these bridged structures is a strategic tool for medicinal chemists to escape "flatland" and create more three-dimensional, drug-like molecules with improved properties. acs.org
Research on Related Nitrogen-Containing Bicyclo[2.2.2]octane Systems (e.g., 2-Azabicyclo[2.2.2]octane)
The 2-azabicyclo[2.2.2]octane core, also known as isoquinuclidine, is a prominent scaffold found in natural products like ibogaine (B1199331) and dioscorine, which exhibit interesting pharmacological properties. researchgate.netd-nb.info This has driven significant interest in the synthesis and study of its derivatives. researchgate.net
Derivatives of 2-azabicyclo[2.2.2]octane have been investigated for a wide range of biological activities, including potential neurological, anti-inflammatory, and antimicrobial effects. ontosight.ai For example, certain derivatives have been developed as potent antagonists of the α4β1 integrin for potential use as inhaled anti-asthma agents. nih.gov
Comparison of Bicyclic Scaffolds
| Scaffold Name | Core Structure | Key Feature | Synthetic Precursor Example |
|---|---|---|---|
| This compound | Bridged Morpholine | Two-carbon bridge | 5-Hydroxypiperidine-2-carboxylic acid acs.orgacs.org |
| 2-Azabicyclo[2.2.2]octane | Isoquinuclidine | All-carbon bridge with one N | p-Aminobenzoic acid researchgate.net |
| 2-Oxabicyclo[2.2.2]octane | Bridged Oxane | All-carbon bridge with one O | 4-Hydroxycyclohexanone nih.govresearchgate.net |
Oxygen-Containing Bicyclo[2.2.2]octane Scaffolds (e.g., 2-Oxabicyclo[2.2.2]octane)
The 2-Oxabicyclo[2.2.2]octane scaffold has emerged as a valuable bioisostere for the phenyl ring in medicinal chemistry. nih.govresearchgate.net Its saturated, three-dimensional structure offers improved physicochemical properties compared to the flat, aromatic phenyl group. nih.govresearchgate.net
A key, scalable synthetic method for this scaffold involves the iodocyclization of a cyclohexane-containing alkenyl alcohol. nih.govresearchgate.net The synthesis can be initiated from a commercially available ketone, allowing for the production of a key iodide intermediate on a large scale (e.g., 135 g). nih.govresearchgate.net This modular approach enables the creation of 2-oxabicyclo[2.2.2]octanes with one, two, or three "exit vectors" for further functionalization. nih.govresearchgate.net
Other synthetic strategies include a highly stereoselective cascade reaction involving a silver(I)-catalyzed alkyne cycloisomerization and an oxa-[4+2]-cycloaddition to generate spiro-2-oxabicyclo[2.2.2]octanes. nih.govacs.org This highlights the versatility of synthetic approaches to access diverse derivatives of this oxygen-containing bicyclic system.
Future Perspectives in 2 Oxa 5 Azabicyclo 2.2.2 Octane Research
Development of Novel Green and Sustainable Synthetic Methodologies
The future of synthesizing 2-Oxa-5-azabicyclo[2.2.2]octane and its derivatives is increasingly geared towards green and sustainable practices. A primary focus is the reduction of hazardous waste and the use of environmentally benign reagents and solvents. acs.org The development of concise, stereospecific routes is a key aspect of this endeavor, as it minimizes the formation of unwanted byproducts and reduces purification steps. acs.org
One promising approach involves intramolecular lactonization reactions. For instance, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been synthesized from a diastereomeric mixture of its precursor. In this process, only the cis-isomer undergoes lactonization to form the desired bicyclic product, allowing the unreacted trans-isomer to be easily removed. semanticscholar.org This method avoids the need for chiral catalysts or complex chromatographic separations. semanticscholar.org
Future research will likely focus on optimizing these cyclization strategies. Key areas of exploration include:
Catalysis: Employing reusable solid acid catalysts or biocatalysts to drive intramolecular dehydration and cyclization reactions, replacing traditional stoichiometric reagents.
Solvent Selection: Shifting towards greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) to replace conventional ether solvents. acs.org
Atom Economy: Designing synthetic pathways that maximize the incorporation of atoms from the starting materials into the final product, such as through efficient intramolecular SN2 ring closures. acs.org
| Synthetic Strategy | Key Intermediate/Process | Advantages | Reference |
| Stereoselective Synthesis | Chiral bicyclic lactone from HPA | High stereochemical control, concise route | acs.org |
| Diastereoselective Lactonization | cis-5-hydroxypipecolic acid derivative | Separation of diastereomers without chromatography | semanticscholar.orgscispace.com |
| Intramolecular Cyclization | Epoxide ring opening by an amide anion | Forms the functionalized bicyclic ring system | researchgate.net |
Discovery of Undiscovered Reactivity and Catalytic Applications
The unique structural rigidity of the this compound scaffold makes it an attractive candidate for applications in catalysis and as a core for biologically active molecules. While its use as a direct catalyst is still an emerging area, its derivatives are being explored for their potential to influence chemical reactions and biological systems.
The scaffold can be incorporated into larger molecules that act as inhibitors for specific enzymes. For example, novel 2-azabicyclo[2.2.2]octane derivatives have been synthesized and evaluated as inhibitors of long-chain fatty acid elongase 6 (ELOVL6), an enzyme implicated in metabolic diseases. nih.gov This demonstrates the potential for the bicyclic system to present functional groups in a precise three-dimensional arrangement, enabling potent and selective interactions with biological targets. nih.gov
Future research is expected to uncover new modes of reactivity and expand the catalytic utility of this scaffold. Potential areas of investigation include:
Asymmetric Catalysis: Developing chiral derivatives that can act as ligands for transition metals or as organocatalysts in enantioselective transformations. The fixed conformation of the bicyclic ring could impart high levels of stereocontrol in reactions like cycloadditions or hydrogenations. researchgate.netacs.org
Bioisosteric Replacement: The related 2-oxabicyclo[2.2.2]octane has been successfully used as a saturated bioisostere for the phenyl ring in drug design. nih.govresearchgate.net This strategy leads to compounds with improved physicochemical properties, such as increased water solubility and enhanced metabolic stability. nih.govresearchgate.net Similar applications for the 2-oxa-5-aza variant could yield novel drug candidates with superior profiles.
Novel Transformations: Exploring the reactivity of the bridgehead positions and the inherent strain of the bicyclic system to drive unique chemical transformations that are not accessible with more flexible acyclic or monocyclic systems.
Advanced Functionalization Strategies for Tailored Molecular Design
The ability to precisely modify the this compound core is crucial for tailoring its properties for specific applications, particularly in medicinal chemistry. Research is focused on developing versatile synthetic methods to introduce a variety of functional groups at different positions on the bicyclic framework.
A key strategy for creating functionalized derivatives involves the intramolecular SN2 ring opening of an epoxide by an amide anion. researchgate.net This approach allows for the construction of the core ring system while simultaneously introducing functionality. Another powerful technique is the palladium-catalyzed cross-coupling reaction (Hirao coupling), which has been used to attach phosphonate (B1237965) groups to pyridine-based precursors that are later hydrogenated to form the desired bicyclic structures. acs.org
Future efforts in functionalization will likely concentrate on:
Site-Selective Modification: Developing methods to selectively functionalize specific carbon or nitrogen atoms within the scaffold, allowing for the creation of a diverse library of compounds for screening.
Multi-Vector Functionalization: Synthesizing derivatives with multiple "exit vectors" or points of attachment, enabling their use as complex building blocks in larger molecular architectures. The synthesis of 2-oxabicyclo[2.2.2]octanes with one, two, or three exit vectors has already been demonstrated, providing a blueprint for similar strategies with the aza-analogue. nih.govresearchgate.net
Constrained Peptide Mimetics: Incorporating the rigid scaffold into peptide structures to create conformationally constrained analogues of biologically active peptides, such as those related to gamma-aminobutyric acid (GABA). researchgate.net
Theoretical Advancements in Understanding Structure-Reactivity Relationships
A deep understanding of the three-dimensional structure of this compound is fundamental to predicting its reactivity and designing new derivatives with desired properties. Single-crystal X-ray diffraction analysis has been an invaluable tool for determining the precise molecular geometry of these compounds. semanticscholar.orgscispace.comresearchgate.net
These experimental studies provide critical data on bond lengths, bond angles, and crystal packing, revealing how the lactone bridge fixes the piperidine (B6355638) ring into a specific conformation. semanticscholar.orgresearchgate.net For example, analysis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate showed that the crystal contains a 1:1 ratio of the two diastereomers. scispace.comresearchgate.net
The future of this field lies in leveraging this structural data to build sophisticated theoretical and computational models. These advancements will enable researchers to:
Predict Reactivity: Develop quantum mechanical models to predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic efforts towards desired products.
Simulate Molecular Interactions: Use molecular dynamics simulations to understand how functionalized derivatives interact with biological targets like enzymes or receptors, aiding in the rational design of more potent and selective drugs. nih.gov
Analyze Conformational Space: Employ computational methods, such as the exit vector parameter (EVP)-based method, to analyze and compare the three-dimensional space occupied by the bicyclic scaffold with other important chemical motifs, like the phenyl ring. researchgate.net This can help in designing novel bioisosteres with tailored geometric parameters. nih.gov
Below is a table summarizing crystallographic data for a key derivative, which serves as a foundation for future theoretical work.
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
| (2S, 5S)-tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate | Orthorhombic | P212121 | Piperidine ring fixed in a boat form by the lactone bridge | semanticscholar.org |
| (Racemic) tert-Butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate | Monoclinic | P21/c | Contains a 1:1 ratio of the two diastereomers in the crystal | scispace.comresearchgate.net |
Q & A
Q. What are the standard synthetic routes for 2-Oxa-5-azabicyclo[2.2.2]octane, and how can reaction efficiency be optimized?
The synthesis of this compound typically involves multistep sequences. For example, a seven-step route starting from sodium 3,4-dihydro-2H-pyran-2-carboxylate was reported, yielding the bicyclic oxalactam derivative . Improved methods, such as those described by Zhang et al., emphasize reducing reaction time and enhancing purity through optimized conditions (e.g., solvent selection, catalytic systems) . Key characterization techniques include NMR, HPLC for purity assessment (>95%), and mass spectrometry to confirm molecular weight .
Q. What are the critical parameters for ensuring reproducibility in the preparation of this compound derivatives?
Detailed experimental protocols must include:
- Precise stoichiometry and reaction temperatures.
- Purification methods (e.g., recrystallization, column chromatography).
- Validation of new compounds via H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis .
For known derivatives, cross-referencing spectral data with literature is essential to confirm identity .
Q. How should researchers handle safety and stability concerns for this compound in laboratory settings?
Safety data sheets indicate hazards such as skin/eye irritation and respiratory toxicity . Recommended practices include:
- Use of PPE (gloves, goggles, fume hoods).
- Storage in anhydrous, cool conditions to prevent degradation.
- Disposal via certified chemical waste protocols .
Advanced Research Questions
Q. How does the bicyclic framework of this compound influence its utility as a bioisostere in drug design?
Replacing aromatic rings (e.g., benzene) with this compound can modulate steric and electronic properties. In Vorinostat analogs, this substitution maintained cellular activity but altered target selectivity, necessitating rigorous SAR studies and selectivity profiling (e.g., kinase/HDAC panels) . Computational modeling (docking, MD simulations) can predict binding interactions and guide structural modifications .
Q. What strategies resolve contradictions in bioactivity data for bicyclic derivatives across different studies?
Discrepancies may arise from variations in assay conditions, purity, or stereochemistry. Mitigation approaches include:
Q. How can anionic ring-opening polymerization of 2-Oxa-5-azabicyclo[2.2.2]octan-6-one be optimized for polymer synthesis?
Key factors include:
- Initiator selection (e.g., alkali metal alkoxides).
- Solvent polarity and temperature control to regulate chain propagation.
- Monitoring molecular weight via GPC and end-group analysis (e.g., MALDI-TOF) . Post-polymerization functionalization (e.g., click chemistry) can introduce side-chain modifications for tailored material properties .
Q. What computational methods are effective for predicting the physicochemical properties of this compound derivatives?
Density functional theory (DFT) calculations can predict logP, pKa, and solubility. Molecular dynamics (MD) simulations assess conformational stability in biological environments. For example, QM/MM hybrid methods have been used to study proton transfer in related bicyclic systems .
Q. How do structural analogs of this compound compare in catalytic applications (e.g., organocatalysis)?
While 1,4-diazabicyclo[2.2.2]octane (DABCO) is widely used as a base catalyst, the oxygen atom in this compound alters electron density, potentially enhancing hydrogen-bonding interactions. Comparative studies using kinetic profiling and X-ray crystallography can elucidate mechanistic differences .
Methodological Guidelines
Q. What are the best practices for reporting synthetic and analytical data in publications?
- Experimental Section: Provide step-by-step procedures, including reaction monitoring (TLC, GC-MS) and purification yields.
- Supporting Information: Include crystallographic data (CCDC codes), spectral traces, and computational details (e.g., Gaussian input files) .
- Reproducibility: Adhere to Beilstein Journal guidelines, ensuring all novel compounds are fully characterized .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
